molecular formula C38H47N5O7S2 B1263172 Simeprevir CAS No. 923604-59-5

Simeprevir

Numéro de catalogue: B1263172
Numéro CAS: 923604-59-5
Poids moléculaire: 749.9 g/mol
Clé InChI: JTZZSQYMACOLNN-ZMKZURCUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TMC435, également connu sous le nom de siméprévir, est un inhibiteur puissant, non covalent, administré une fois par jour, de la protéase NS3/4A du virus de l'hépatite C. Il est utilisé en association avec l'interféron pégylé et la ribavirine pour le traitement de l'infection chronique par le virus de l'hépatite C de génotype 1. Ce composé a été approuvé pour une utilisation dans plusieurs pays, notamment le Japon, le Canada, les États-Unis, la Russie, l'Union européenne, le Mexique et l'Australie .

Applications De Recherche Scientifique

TMC435 has a wide range of scientific research applications. It is primarily used in the treatment of chronic hepatitis C virus infection. The compound has been extensively studied in clinical trials to evaluate its efficacy, safety, and pharmacokinetics. Additionally, TMC435 is used in research to understand the resistance profile of hepatitis C virus and to develop new antiviral therapies .

Mécanisme D'action

Target of Action

Simeprevir is a direct-acting antiviral agent that primarily targets the Hepatitis C Virus (HCV) NS3/4A protease . This protease is essential for the viral replication process of HCV, particularly for genotypes 1 and 4 .

Mode of Action

This compound inhibits the HCV NS3/4A protease in a potent and highly specific manner . This protease is responsible for cleaving the HCV-encoded polyprotein into individual viral proteins, which is a critical step in the HCV viral life cycle . By inhibiting this protease, this compound effectively blocks the viral replication process .

Biochemical Pathways

The inhibition of the HCV NS3/4A protease disrupts the viral replication process, preventing the maturation of the virus . This compound also shows synergistic effects with interferon-α and HCV NS5B inhibitor, and additive effects with ribavirin in HCV replicon cells .

Pharmacokinetics

This compound is orally bioavailable, and its absorption increases when taken with food . It is primarily metabolized by the liver’s CYP3A4 enzymes, but CYP2C8 and CYP2C19 enzymes can also play a role . The half-life of this compound in the plasma is 41 hours in people with HCV . It is excreted mainly through feces (91%) and less than 1% through urine .

Result of Action

The inhibition of the HCV NS3/4A protease by this compound results in the disruption of the viral replication process, thereby preventing the maturation of the virus . This leads to a decrease in the viral load and can result in a sustained virologic response (SVR), which is considered a cure for HCV .

Action Environment

The efficacy of this compound can be influenced by certain polymorphic variants of the virus. Furthermore, the environment within the host’s body, such as the presence of other medications or liver function, can also impact the action and efficacy of this compound .

Safety and Hazards

Common side effects of Simeprevir include feeling tired, headache, rash, itchiness, and sensitivity to sunlight . In those with previous hepatitis B infection, active disease may recur . It is not recommended in those with significant liver problems . During pregnancy when used with ribavirin it may cause harm to the baby while when used with sofosbuvir its safety is unclear .

Orientations Futures

A recent global study has discovered Simeprevir as a potent treatment for COVID-19, which can strongly suppress the replication of SARS-CoV-2 . The combination of this drug with remdesivir can result in drug synergism and generate an even more effective outcome . This compound is by now the only antiviral drug that can target more than one SARS-CoV-2 protein, meaning it can still function even if one of the proteins becomes mutated .

Analyse Biochimique

Biochemical Properties

Simeprevir plays a crucial role in inhibiting the replication of the hepatitis C virus by targeting the NS3/4A protease, an enzyme essential for the viral life cycle. The compound binds non-covalently to the NS3/4A protease, resulting in a fast association and slow dissociation rate . This interaction prevents the protease from cleaving the HCV polyprotein into functional viral proteins, thereby inhibiting viral replication. This compound also interacts with other biomolecules, such as the cofactor N4A subunit, which is part of the NS3/4A heterodimeric complex .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly hepatocytes, where it accumulates after uptake via organic anion-transporting polypeptides OATP1B1 and OATP1B3 . In hepatocytes, this compound inhibits the NS3/4A protease, leading to a reduction in viral replication. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism by preventing the production of viral proteins necessary for the virus’s life cycle . Additionally, this compound has been shown to display synergistic effects with interferon-α and HCV NS5B inhibitors, further enhancing its antiviral activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the NS3/4A protease, a critical enzyme for the hepatitis C virus. By inhibiting this protease, this compound prevents the cleavage of the HCV polyprotein into individual viral proteins, thereby blocking viral replication . This compound’s binding interactions with the NS3/4A protease are highly specific and potent, making it an effective antiviral agent. Additionally, this compound’s resistance profile differs from first-generation protease inhibitors, as it is less effective against certain polymorphic variants of the NS3 protease .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a half-life of approximately 41 hours in individuals with HCV . Over time, this compound’s antiviral activity can be influenced by factors such as drug degradation and the development of viral resistance. Long-term studies have shown that this compound maintains its efficacy in reducing viral load and achieving sustained virological response (SVR) when used in combination with other antiviral agents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more significant reductions in viral replication and improved treatment outcomes . At very high doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity. It is essential to determine the optimal dosage that maximizes antiviral efficacy while minimizing potential side effects .

Metabolic Pathways

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C8 and CYP2C19 . The metabolic pathways of this compound involve its conversion into various metabolites, which are then excreted from the body. The compound’s interaction with these enzymes can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound is taken up into hepatocytes via organic anion-transporting polypeptides OATP1B1 and OATP1B3, where it accumulates and exerts its antiviral effects . This compound’s localization within hepatocytes is crucial for its activity, as it needs to reach the NS3/4A protease to inhibit viral replication effectively .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm of hepatocytes, where it interacts with the NS3/4A protease . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the viral protease to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific compartments within the cell .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Le TMC435 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les solvants organiques, les acides et les bases. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé d'origine, qui peuvent avoir des propriétés pharmacologiques différentes .

Applications de la recherche scientifique

Le TMC435 a une large gamme d'applications de recherche scientifique. Il est principalement utilisé dans le traitement de l'infection chronique par le virus de l'hépatite C. Le composé a été largement étudié dans des essais cliniques pour évaluer son efficacité, sa sécurité et sa pharmacocinétique. De plus, le TMC435 est utilisé dans la recherche pour comprendre le profil de résistance du virus de l'hépatite C et pour développer de nouvelles thérapies antivirales .

Mécanisme d'action

Le TMC435 exerce ses effets en inhibant la protéase sérine NS3/4A du virus de l'hépatite C. Cette protéase est essentielle à la réplication du virus. En inhibant cette enzyme, le TMC435 empêche le virus de se répliquer et de se propager dans l'hôte. Les cibles moléculaires du TMC435 comprennent des résidus spécifiques au sein de la protéase NS3/4A, qui sont essentiels à son activité enzymatique .

Comparaison Avec Des Composés Similaires

Le TMC435 est similaire aux autres inhibiteurs de la protéase NS3/4A du virus de l'hépatite C, tels que le télaprévir et le bocéprévir. Le TMC435 possède plusieurs caractéristiques uniques qui le distinguent de ces composés. Par exemple, le TMC435 a un profil de résistance plus favorable et est efficace contre un éventail plus large de génotypes du virus de l'hépatite C. De plus, il a été démontré que le TMC435 présente un meilleur profil de sécurité et de tolérance par rapport aux autres inhibiteurs de la protéase .

Composés similaires

  • Télaprévir
  • Bocéprévir
  • Grazoprévir
  • Paritaprévir

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Simeprevir involves the coupling of a macrocyclic lactam with a P2 quinoline carboxylic acid. The macrocyclic lactam is synthesized from a dipeptide precursor through cyclization and subsequent functional group transformations. The P2 quinoline carboxylic acid is synthesized through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "L-phenylalanine", "L-proline", "2,4-dichlorobenzylamine", "2,4-dichlorobenzaldehyde", "2,4-dichlorobenzoic acid", "2-amino-6-methoxypyridine", "ethyl 2-(chlorosulfonyl)acetate", "2-(2-amino-5-bromopyridin-6-yl)acetic acid", "2-(2-amino-5-bromopyridin-6-yl)acetonitrile", "2-(2-amino-5-bromopyridin-6-yl)acetyl chloride", "2-(2-amino-5-bromopyridin-6-yl)quinoline-4-carboxylic acid" ], "Reaction": [ "L-phenylalanine is protected as a Boc derivative", "L-proline is coupled with the Boc-protected L-phenylalanine to form a dipeptide", "The dipeptide is cyclized to form a macrocyclic lactam", "The macrocyclic lactam is deprotected and functionalized to introduce a hydroxyl group", "The hydroxyl group is converted to a mesylate", "2,4-dichlorobenzylamine is reacted with the mesylate to form an amide", "The amide is reduced to form an amine", "The amine is acylated with 2,4-dichlorobenzaldehyde to form an imine", "The imine is reduced to form a secondary amine", "The secondary amine is reacted with 2,4-dichlorobenzoic acid to form an amide", "The amide is reacted with 2-amino-6-methoxypyridine to form a pyridine amide", "The pyridine amide is reacted with ethyl 2-(chlorosulfonyl)acetate to form an ester", "The ester is hydrolyzed to form an acid", "The acid is reacted with 2-(2-amino-5-bromopyridin-6-yl)acetic acid to form a quinoline carboxylic acid", "The quinoline carboxylic acid is reacted with 2-(2-amino-5-bromopyridin-6-yl)acetonitrile to form a nitrile", "The nitrile is hydrolyzed to form an amide", "The amide is reacted with 2-(2-amino-5-bromopyridin-6-yl)acetyl chloride to form a P2 quinoline carboxylic acid", "The P2 quinoline carboxylic acid is coupled with the macrocyclic lactam to form Simeprevir" ] }

Numéro CAS

923604-59-5

Formule moléculaire

C38H47N5O7S2

Poids moléculaire

749.9 g/mol

Nom IUPAC

(4S)-N-cyclopropylsulfonyl-17-[7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)quinolin-4-yl]oxy-13-methyl-2,14-dioxo-3,13-diazatricyclo[13.3.0.04,6]octadec-7-ene-4-carboxamide

InChI

InChI=1S/C38H47N5O7S2/c1-21(2)30-20-51-35(40-30)29-18-32(26-13-14-31(49-5)22(3)33(26)39-29)50-24-16-27-28(17-24)36(45)43(4)15-9-7-6-8-10-23-19-38(23,41-34(27)44)37(46)42-52(47,48)25-11-12-25/h8,10,13-14,18,20-21,23-25,27-28H,6-7,9,11-12,15-17,19H2,1-5H3,(H,41,44)(H,42,46)/t23?,24?,27?,28?,38-/m0/s1

Clé InChI

JTZZSQYMACOLNN-ZMKZURCUSA-N

SMILES isomérique

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5C[C@@]5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC

SMILES

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC

SMILES canonique

CC1=C(C=CC2=C1N=C(C=C2OC3CC4C(C3)C(=O)N(CCCCC=CC5CC5(NC4=O)C(=O)NS(=O)(=O)C6CC6)C)C7=NC(=CS7)C(C)C)OC

Color/Form

White to almost white powder

Pictogrammes

Irritant; Environmental Hazard

Solubilité

Insoluble
Practically insoluble in water over a wide pH range
Practically insoluble in propylene glycol;  very slightly soluble in ethanol;  slightly soluble in acetone. Soluble in dichloromethane;  freely soluble in some organic solvents

Synonymes

435, TMC
435350, TMC
N-(17-(2-(4-isopropylthiazole-2-yl)-7-methoxy-8-methylquinolin-4-yloxy)-13-methyl-2,14-dioxo-3,13-diazatricyclo(13.3.0.04,6)octadec-7-ene-4-carbonyl)(cyclopropyl)sulfonamide
Olysio
simeprevir
TMC 435
TMC 435350
TMC-435
TMC-435350
TMC435
TMC435350

Pression de vapeur

5.9X10-27 mm Hg at 25 °C (est)

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Simeprevir
Reactant of Route 2
Simeprevir
Reactant of Route 3
Reactant of Route 3
Simeprevir
Reactant of Route 4
Reactant of Route 4
Simeprevir
Reactant of Route 5
Reactant of Route 5
Simeprevir
Reactant of Route 6
Reactant of Route 6
Simeprevir

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.